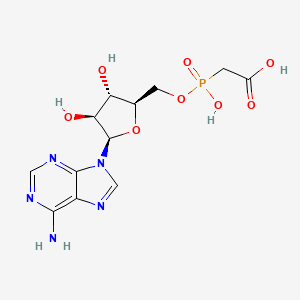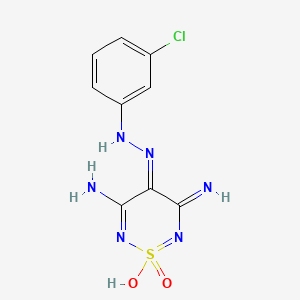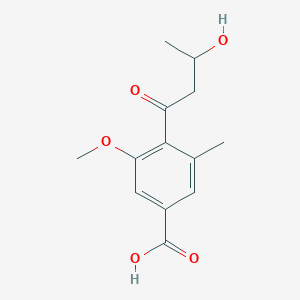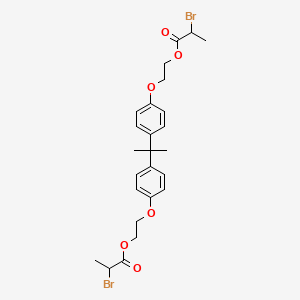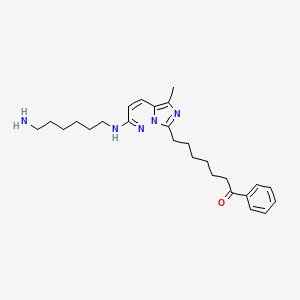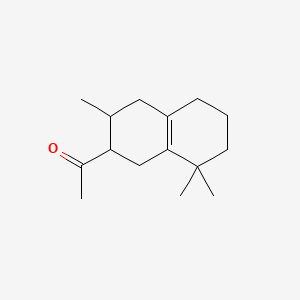
1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one involves a Diels–Alder reaction between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride . The resulting monocyclic intermediate is then cyclized using 85% phosphoric acid . This method ensures the acetyl group is positioned at the 2-position of the resulting cyclohexene adduct, distinguishing it from other similar fragrances .
Chemical Reactions Analysis
1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Scientific Research Applications
1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one has several applications in scientific research:
Biology: Its unique molecular structure makes it useful in the study of molecular interactions and biological pathways.
Medicine: It is explored for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its woody, ambergris-like scent .
Comparison with Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one is often compared with other similar compounds such as:
Iso E Super: Known for its sandalwood-like fragrance.
Iso Gamma Super: Another synthetic woody odorant.
Anthamber: Used for its amber-like scent.
Amber Fleur: Provides a floral-amber fragrance.
Properties
CAS No. |
93963-23-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-(3,8,8-trimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H24O/c1-10-8-12-6-5-7-15(3,4)14(12)9-13(10)11(2)16/h10,13H,5-9H2,1-4H3 |
InChI Key |
HAHFBXHNLFSASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC1C(=O)C)C(CCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


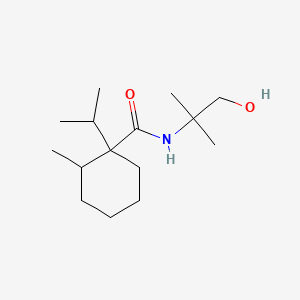
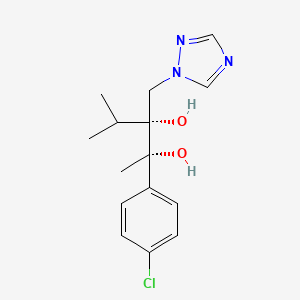
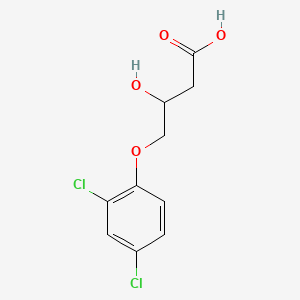
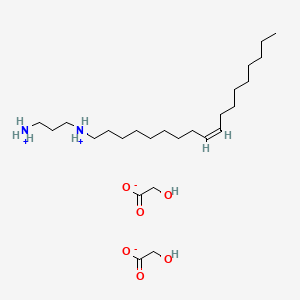
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
